Papa-apec
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Overview
Description
p-Coumaric acid ethyl ester: is an organic compound with the chemical formula C11H12O3. It is a derivative of p-Coumaric acid, which is a type of hydroxycinnamic acid. This compound is known for its white or slightly yellow crystalline appearance and a characteristic aroma. It is commonly used in various scientific and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: p-Coumaric acid ethyl ester can be synthesized through an esterification reaction. One common method involves reacting p-Coumaric acid with ethanol in the presence of a catalyst, such as sulfuric acid or hydrochloric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapor is condensed back to liquid .
Industrial Production Methods: In industrial settings, the production of p-Coumaric acid ethyl ester often involves large-scale esterification processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions: p-Coumaric acid ethyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form p-Coumaric acid or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: p-Coumaric acid and other oxidized derivatives.
Reduction: Corresponding alcohols and reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: p-Coumaric acid ethyl ester is used as a precursor in the synthesis of various organic compounds. It is also employed in studies involving the modification of phenolic compounds and the development of new materials .
Biology: In biological research, p-Coumaric acid ethyl ester is studied for its antioxidant properties. It is used in experiments to understand its role in protecting cells from oxidative stress and its potential therapeutic applications .
Medicine: This compound has shown promise in medical research, particularly in the development of antifungal and antimicrobial agents. It is also being investigated for its potential use in cancer treatment due to its ability to modulate cellular pathways .
Industry: In the industrial sector, p-Coumaric acid ethyl ester is used in the production of fragrances, flavors, and cosmetics. Its antioxidant properties make it a valuable additive in food preservation and packaging materials .
Mechanism of Action
p-Coumaric acid ethyl ester exerts its effects through various molecular mechanisms. It can interact with cellular proteins and enzymes, modulating their activity. For example, it has been shown to inhibit the growth of certain fungi by disrupting their cell membranes and interfering with their metabolic processes . Additionally, its antioxidant properties help neutralize free radicals, protecting cells from oxidative damage .
Comparison with Similar Compounds
p-Coumaric acid: The parent compound of p-Coumaric acid ethyl ester, known for its antioxidant and anti-inflammatory properties.
Ferulic acid ethyl ester: Another ester derivative with similar antioxidant properties but different structural features.
Cinnamic acid ethyl ester: A related compound with distinct chemical and biological properties
Uniqueness: p-Coumaric acid ethyl ester stands out due to its unique combination of antioxidant, antimicrobial, and potential anticancer properties. Its ability to undergo various chemical reactions and its versatility in scientific research and industrial applications make it a valuable compound in multiple fields .
Properties
CAS No. |
124190-27-8 |
---|---|
Molecular Formula |
C33H42N10O6 |
Molecular Weight |
674.7 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-5-[6-amino-2-[2-[4-[3-[2-[[2-(4-aminophenyl)acetyl]amino]ethylamino]-3-oxopropyl]phenyl]ethylamino]purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide |
InChI |
InChI=1S/C33H42N10O6/c1-2-36-31(48)28-26(46)27(47)32(49-28)43-18-40-25-29(35)41-33(42-30(25)43)39-14-13-20-5-3-19(4-6-20)9-12-23(44)37-15-16-38-24(45)17-21-7-10-22(34)11-8-21/h3-8,10-11,18,26-28,32,46-47H,2,9,12-17,34H2,1H3,(H,36,48)(H,37,44)(H,38,45)(H3,35,39,41,42)/t26-,27+,28-,32+/m0/s1 |
InChI Key |
YACZPSXUHHLMLM-CKXMCULTSA-N |
SMILES |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)NCCNC(=O)CC5=CC=C(C=C5)N)N)O)O |
Isomeric SMILES |
CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)NCCNC(=O)CC5=CC=C(C=C5)N)N)O)O |
Canonical SMILES |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)NCCNC(=O)CC5=CC=C(C=C5)N)N)O)O |
Key on ui other cas no. |
124190-27-8 |
Synonyms |
2-(4-(2-(2-((4-aminophenyl)methylcarbonylamino)ethylaminocarbonyl)ethyl)phenyl)ethylamino-5'-N-ethylcarboxamidoadenosine PAPA-APEC |
Origin of Product |
United States |
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